molecular formula C9H11ClFN B12962284 (R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

(R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B12962284
M. Wt: 187.64 g/mol
InChI Key: GUYSNVAUQOXGKN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring, which is fused with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method starts with the fluorination of 2,3-dihydro-1H-indene, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and interact with biological receptors makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, ®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the hydrochloride salt form, which affects its solubility and stability.

    2,3-Dihydro-1H-inden-1-amine: Does not have the fluorine atom, resulting in different chemical and biological properties.

    7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

®-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties. These properties influence its reactivity, interactions with biological targets, and overall stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R)-7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1

InChI Key

GUYSNVAUQOXGKN-DDWIOCJRSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C(=CC=C2)F.Cl

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)F.Cl

Origin of Product

United States

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